4-[(2Z,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol, commonly known as Dienestrol, is a synthetic non-steroidal estrogen. This compound is structurally related to diethylstilbestrol and is primarily utilized in medical applications pertaining to hormone replacement therapy. Its chemical formula is with a molecular weight of approximately 266.34 g/mol. The compound is recognized for its therapeutic effects, particularly in treating menopausal symptoms and certain hormone-related conditions.
The synthesis of 4-[(2Z,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol can be achieved through several methods:
The enzymatic synthesis often involves optimizing reaction conditions such as pH, temperature, and substrate concentration to maximize yield and selectivity. For instance, using a specific enzyme extract under controlled conditions can lead to significant improvements in product purity and enantiomeric excess .
Dienestrol features a complex molecular structure characterized by:
The structural representation can be denoted by its SMILES notation: C/C=C(c1ccc(O)cc1)/C(=C/C)c2ccc(O)cc2
.
Dienestrol participates in various chemical reactions typical of phenolic compounds:
The stability of Dienestrol in different solvents and under varying pH conditions plays a crucial role in determining its reactivity profile. Understanding these reactions aids in developing derivatives with enhanced therapeutic effects .
Dienestrol exerts its biological effects primarily through interaction with estrogen receptors (ERs). Upon binding to these receptors, it activates gene transcription pathways that regulate various physiological processes including:
The affinity of Dienestrol for estrogen receptors is comparable to that of natural estrogens, making it effective in hormone replacement therapies .
These properties are critical for its formulation in pharmaceutical applications where stability and solubility are paramount .
Dienestrol has several scientific uses:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: